4-hydroxy-3-nitro-N-propylbenzamide
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Overview
Description
4-Hydroxy-3-nitro-N-propylbenzamide is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzamide and contains hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitro-N-propylbenzamide can be synthesized through several methods. One common approach involves the nitration of 3-hydroxy-N-propylbenzamide. The reaction typically requires a nitration agent such as nitric acid and a suitable catalyst under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves the careful handling of hazardous chemicals and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitro-N-propylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
4-Hydroxy-3-nitro-N-propylbenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases.
Industry: It serves as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 4-hydroxy-3-nitro-N-propylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
4-Hydroxy-3-nitro-N-propylbenzamide is compared with other similar compounds to highlight its uniqueness:
3-Hydroxy-N-propylbenzamide: Lacks the nitro group, resulting in different chemical properties and biological activities.
4-Nitro-N-propylbenzamide: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.
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Properties
CAS No. |
27519-71-7 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-hydroxy-3-nitro-N-propylbenzamide |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-10(14)7-3-4-9(13)8(6-7)12(15)16/h3-4,6,13H,2,5H2,1H3,(H,11,14) |
InChI Key |
MWUVXPXWDSRDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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